molecular formula C7H7F3O3 B2700565 2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-5-carboxylic acid CAS No. 2580191-49-5

2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-5-carboxylic acid

Cat. No. B2700565
CAS RN: 2580191-49-5
M. Wt: 196.125
InChI Key: MKBNNFUVEYJDKX-UHFFFAOYSA-N
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Description

Trifluoromethyl compounds are known for their abundance in more than 20% of pharmaceutical and agrochemical products mainly due to the enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides .


Synthesis Analysis

The synthesis of trifluoromethyl compounds has seen enormous growth in the last decade. The transition metal-mediated construction of C(sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons is a common method .


Molecular Structure Analysis

The molecular structure of trifluoromethyl compounds is characterized by the presence of a trifluoromethyl group (-CF3) attached to the rest of the molecule. The trifluoromethyl group plays a significant role in the properties of the compound .


Chemical Reactions Analysis

Trifluoromethyl compounds are known to participate in various chemical reactions. For example, the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. This is due to recent advances in trifluoromethylation of carbon-centered radical intermediates .

Scientific Research Applications

Molecular Imprinting of Nicotine

Functional Monomer in Polymer Chemistry

Construction of Complex Molecular Structures

Chemical Transformations Facilitated by Trifluoroacetic Acid (TFA)

Organic Synthesis and Medicinal Chemistry

Fluorinated Building Block for Drug Discovery

Mechanism of Action

The mechanism of action of trifluoromethyl compounds often depends on the specific compound and its application. In general, the biological activities of trifluoromethyl derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Safety and Hazards

The safety and hazards associated with trifluoromethyl compounds can vary depending on the specific compound. Some trifluoromethyl compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions in the field of trifluoromethyl compounds are promising. Many novel applications of trifluoromethyl compounds are expected to be discovered in the future, enriching the community towards further improvements in the field of trifluoromethylation reactions .

properties

IUPAC Name

2-(trifluoromethyl)-3,6-dihydro-2H-pyran-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3O3/c8-7(9,10)5-2-1-4(3-13-5)6(11)12/h1,5H,2-3H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKBNNFUVEYJDKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(COC1C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-5-carboxylic acid

CAS RN

2580191-49-5
Record name 6-(trifluoromethyl)-5,6-dihydro-2H-pyran-3-carboxylic acid
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